1-(1,2-dimethyl-1H-indol-3-yl)-2-(3,5-dimethylpiperidin-1-yl)ethane-1,2-dione
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Overview
Description
1-(1,2-dimethyl-1H-indol-3-yl)-2-(3,5-dimethylpiperidin-1-yl)ethane-1,2-dione is a complex organic compound characterized by its unique structure, which includes an indole ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(3,5-dimethylpiperidin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole and piperidine precursors, followed by their coupling through a series of reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(1,2-dimethyl-1H-indol-3-yl)-2-(3,5-dimethylpiperidin-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using reagents like lithium aluminum hydride or sodium borohydride, can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1,2-dimethyl-1H-indol-3-yl)-2-(3,5-dimethylpiperidin-1-yl)ethane-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(3,5-dimethylpiperidin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
- 1-(1H-indol-3-yl)-2-(3,5-dimethylpiperidin-1-yl)ethane-1,2-dione
- 1-(1,2-dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione
- 1-(1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione
Comparison: Compared to similar compounds, 1-(1,2-dimethyl-1H-indol-3-yl)-2-(3,5-dimethylpiperidin-1-yl)ethane-1,2-dione is unique due to the presence of both dimethyl groups on the indole and piperidine rings. This structural feature may influence its chemical reactivity, biological activity, and overall properties, making it a compound of particular interest in research and development.
Properties
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-(3,5-dimethylpiperidin-1-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12-9-13(2)11-21(10-12)19(23)18(22)17-14(3)20(4)16-8-6-5-7-15(16)17/h5-8,12-13H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDGFBPOSKFWNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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